molecular formula C18H16ClNO5S B2428870 Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone CAS No. 1797248-11-3

Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2428870
CAS No.: 1797248-11-3
M. Wt: 393.84
InChI Key: OLNNQZWVNZWVOM-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a 4-chlorophenylsulfonyl group, and a pyrrolidin-1-ylmethanone linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the 4-chlorophenylsulfonyl group: This step involves the sulfonylation of the benzo[d][1,3]dioxole intermediate using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the pyrrolidin-1-ylmethanone group: The final step involves the coupling of the sulfonylated intermediate with pyrrolidine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenylsulfonyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the benzo[d][1,3]dioxole moiety may interact with cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5S/c19-13-2-4-14(5-3-13)26(22,23)15-7-8-20(10-15)18(21)12-1-6-16-17(9-12)25-11-24-16/h1-6,9,15H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNNQZWVNZWVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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